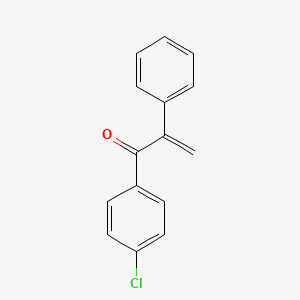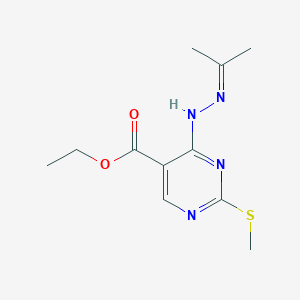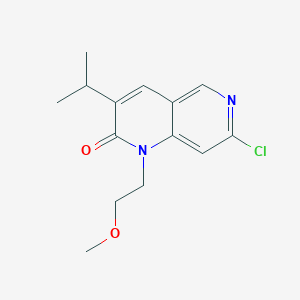![molecular formula C8H7BrClN3 B13984476 3-bromo-2-(chloromethyl)-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13984476.png)
3-bromo-2-(chloromethyl)-6-methylimidazo[1,2-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-2-(chloromethyl)-6-methylimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The presence of bromine, chlorine, and methyl groups in its structure makes it a versatile compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-(chloromethyl)-6-methylimidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-bromo-6-methylpyrimidine with chloromethylating agents in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-bromo-2-(chloromethyl)-6-methylimidazo[1,2-a]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove halogen atoms.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkylamines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted imidazo[1,2-a]pyrimidines can be formed.
Oxidation and Reduction Products: Oxidized or reduced derivatives of the original compound.
科学的研究の応用
3-bromo-2-(chloromethyl)-6-methylimidazo[1,2-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound is studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Chemical Biology: It serves as a probe for studying cellular processes and pathways.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.
作用機序
The mechanism of action of 3-bromo-2-(chloromethyl)-6-methylimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or nucleic acids, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-chloromethyl-6-methylimidazo[1,2-a]pyrimidine: Lacks the bromine atom but has similar reactivity and applications.
3-bromo-6-methylimidazo[1,2-a]pyrimidine: Lacks the chloromethyl group but shares similar biological activities.
2-(chloromethyl)-6-methylimidazo[1,2-a]pyrimidine: Similar structure but without the bromine atom.
Uniqueness
The presence of both bromine and chlorine atoms in 3-bromo-2-(chloromethyl)-6-methylimidazo[1,2-a]pyrimidine makes it unique in terms of its reactivity and potential for diverse chemical modifications. This dual halogenation allows for selective substitution reactions, making it a valuable intermediate in synthetic chemistry.
特性
分子式 |
C8H7BrClN3 |
|---|---|
分子量 |
260.52 g/mol |
IUPAC名 |
3-bromo-2-(chloromethyl)-6-methylimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C8H7BrClN3/c1-5-3-11-8-12-6(2-10)7(9)13(8)4-5/h3-4H,2H2,1H3 |
InChIキー |
QKGNWAXDVJIGJN-UHFFFAOYSA-N |
正規SMILES |
CC1=CN2C(=C(N=C2N=C1)CCl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















